Ro-23-9424 Free -

Ro-23-9424 Free

Catalog Number: EVT-10969255
CAS Number:
Molecular Formula: C31H31F3N8O8S2
Molecular Weight: 764.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ro-23-9424 is a synthetic compound that combines elements of both cephalosporins and fluoroquinolones, making it a broad-spectrum antibacterial agent. Specifically, it consists of desacetylcefotaxime linked via an ester bond to fleroxacin. This unique structure allows Ro-23-9424 to target multiple bacterial mechanisms, including inhibition of penicillin-binding proteins and interference with DNA replication processes. Its development is part of ongoing research aimed at enhancing the efficacy of antibacterial treatments against resistant strains of bacteria.

Source

Ro-23-9424 was synthesized in the context of research focused on developing new antibiotic compounds that can overcome bacterial resistance mechanisms. The compound is currently undergoing clinical studies to evaluate its effectiveness against various bacterial infections.

Classification

Ro-23-9424 falls under the classification of antibiotics, specifically as a cephalosporin-fluoroquinolone hybrid. This classification reflects its dual mechanism of action, targeting both cell wall synthesis and DNA replication in bacteria.

Synthesis Analysis

The synthesis of Ro-23-9424 involves several key steps:

  1. Starting Materials: The synthesis begins with desacetylcefotaxime and fleroxacin.
  2. Ester Bond Formation: The two components are linked through an ester bond, which is crucial for the compound's activity.
  3. Reagents and Conditions: Specific reagents such as acid catalysts may be used to facilitate the esterification process, ensuring high yields and purity of the final product.
Molecular Structure Analysis

Structure

Ro-23-9424 features a complex molecular structure that integrates the core elements of both cephalosporin and fluoroquinolone classes. The molecular formula and structure can be depicted as follows:

  • Molecular Formula: C₁₉H₁₈N₄O₅S
  • Key Functional Groups:
    • A β-lactam ring characteristic of cephalosporins.
    • A quinolone moiety that contributes to its antibacterial properties.

Data

The compound exhibits specific spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.

Chemical Reactions Analysis

Ro-23-9424 participates in various chemical reactions typical for its functional groups:

  1. Hydrolysis: The ester bond can undergo hydrolysis, leading to the release of free fleroxacin, which retains antibacterial activity.
  2. Decomposition: Under certain conditions, Ro-23-9424 may decompose into its constituent parts, potentially altering its pharmacological profile.

Technical details regarding these reactions include reaction kinetics and conditions that favor hydrolysis or decomposition.

Mechanism of Action

Ro-23-9424 exerts its antibacterial effects through multiple mechanisms:

  1. Inhibition of Penicillin-Binding Proteins: It binds to essential penicillin-binding proteins in bacteria such as Escherichia coli and Staphylococcus aureus, disrupting cell wall synthesis.
  2. Interference with DNA Replication: By releasing free fleroxacin upon hydrolysis, it inhibits DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Data from studies indicate that Ro-23-9424 demonstrates a synergistic effect due to its dual action on bacterial cell wall integrity and DNA synthesis.

Physical and Chemical Properties Analysis

Physical Properties

Ro-23-9424 is typically characterized by:

  • Appearance: White to off-white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in various organic solvents; solubility in water may be limited.
  • Stability: Stability under physiological conditions is crucial for its efficacy as an antibiotic; degradation pathways must be well understood.

Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) provide insights into these properties.

Applications

Ro-23-9424 has significant potential applications in scientific research and clinical settings:

  1. Antibacterial Therapy: It is being investigated as a treatment option for infections caused by resistant bacterial strains.
  2. Research Tool: The compound serves as a model for studying antibiotic resistance mechanisms and developing new therapeutic strategies.

The ongoing clinical studies aim to establish its efficacy and safety profile in treating various bacterial infections, particularly those resistant to conventional antibiotics.

Molecular Design and Chemical Synthesis of Dual-Action Cephalosporin-Quinolone Hybrids

Rationale for Ester-Linked Codrug Architecture in Antibacterial Development

Ro 23-9424 represents a pioneering approach to overcoming bacterial resistance through rational molecular hybridization. This codrug covalently links desacetylcefotaxime (the bioactive metabolite of cefotaxime) and fleroxacin (a fluoroquinolone antibiotic) via an ester bond [1] [6]. The design leverages synergistic pharmacological principles:

  • Bypassing Resistance Mechanisms: β-lactamase enzymes hydrolyze the β-lactam ring of desacetylcefotaxime, simultaneously releasing active fleroxacin at the infection site. This enables activity against β-lactamase-producing strains that resist conventional cephalosporins [5] [6].
  • Enhanced Spectrum and Potency: The hybrid structure exhibits broader activity than either component alone. While desacetylcefotaxime primarily targets Gram-positive bacteria and fleroxacin covers Gram-negatives, Ro 23-9424 achieves intermediate potency against both groups, including oxacillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae [1] [5].
  • Overcoming Permeability Barriers: The ester linkage enhances penetration through the lipopolysaccharide-rich outer membrane of Gram-negative pathogens like Enterobacteriaceae. This addresses intrinsic resistance caused by low membrane permeability and efflux pumps [7].

Table 1: Comparative In Vitro Activity of Ro 23-9424 Against Key Pathogens

OrganismRo 23-9424 MIC₉₀ (μg/mL)Ceftazidime MIC₉₀ (μg/mL)Fleroxacin MIC₉₀ (μg/mL)
Escherichia coli≤0.25≤0.5≤0.12
Klebsiella pneumoniae0.510.25
Staphylococcus aureus4>321
Pseudomonas aeruginosa884
Haemophilus influenzae≤0.06≤0.03≤0.015

Data compiled from [1] [5].

Synthetic Methodology for Cephalosporin-Quinolone Conjugation: Desacetylcefotaxime-Fleroxacin Esterification

The synthesis of Ro 23-9424 (chemical name: 4-[(2,4-Difluorophenyl)amino]-6-fluoro-1-[[(6R,7R)-7-[[(2Z)-2-(2-methyl-5-oxido-1,2,4-oxadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyrido[2,3-d]pyrimidine-2,7(1H,3H)-dione) involves sequential functionalization and esterification:

  • Carboxyl Activation: Desacetylcefotaxime's C4 carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCCD) or N-hydroxysuccinimide (NHS) to form a reactive ester intermediate. This step occurs under anhydrous conditions at 0–4°C to minimize hydrolysis [6] [8].
  • Nucleophilic Displacement: Fleroxacin's C3 carboxyl group attacks the activated ester, forming the ester bond (Cephalosporin-COO-Quinolone). The reaction requires aprotic solvents (N,N-dimethylformamide) and catalytic 4-dimethylaminopyridine (DMAP) [6].
  • Stereochemical Control: The (6R,7R) configuration of desacetylcefotaxime must be preserved during conjugation. Chiral HPLC confirms retention of stereochemistry at the C6/C7 centers post-synthesis [6].

Table 2: Critical Reaction Parameters for Esterification

ParameterOptimal ConditionDeviation Impact
Temperature0–4°C (activation); 25°C (conjugation)>10°C causes β-lactam degradation
SolventAnhydrous N,N-dimethylformamideProtic solvents hydrolyze intermediates
Molar Ratio1.2:1 (Fleroxacin:Desacetylcefotaxime)Excess fleroxacin reduces yield
Reaction Time8–12 hours<6 hours: Incomplete conjugation; >24 hours: Decomposition

Adapted from synthetic protocols in [6] [8].

Structural Optimization Strategies for Enhanced Stability and Bioactivation

Key modifications were implemented to balance stability during circulation and targeted bioactivation:

  • Ester Bond Tuning: The cephalosporin-COO-quinolone linkage was selected over carbamate or amide alternatives due to its optimal hydrolysis kinetics. Carbamate linkages exhibited prolonged plasma stability but delayed antibiotic release, while amide bonds resisted enzymatic cleavage [6] [8].
  • Steric Shielding: Introducing the methoxyimino group at the desacetylcefotaxime C7 side chain sterically protects the β-lactam ring from serum hydrolases without impeding β-lactamase recognition [1] [5].
  • Prodrug Activation: Esterases in periplasmic spaces hydrolyze the bond, releasing fleroxacin within 30 minutes of bacterial uptake. The hydrolysis rate correlates with bacterial esterase expression levels, enhancing target-specific activation [6].Storage requires strict temperature control (-20°C) and desiccation due to the ester's sensitivity to hydrolytic degradation at neutral/basic pH [2].

Analytical Characterization of Codrug Integrity and Decomposition Kinetics

Rigorous quality control ensures hybrid integrity:

  • Chromatographic Purity: Reverse-phase HPLC (C18 column; mobile phase: acetonitrile/0.1M ammonium acetate, pH 5.0) resolves Ro 23-9424 from desacetylcefotaxime (Rₜ=8.2 min) and fleroxacin (Rₜ=12.7 min). The codrug elutes at Rₜ=15.3 min with >98% purity [1] [6].
  • Degradation Kinetics:
  • Hydrolytic Pathway: In aqueous buffers (pH 7.4), pseudo-first-order decomposition occurs (t₁/₂=4.2 hours). Major products are desacetylcefotaxime and fleroxacin, confirming ester hydrolysis as the primary degradation route [6].
  • Thermal Stability: Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days when lyophilized and stored under nitrogen [2].
  • Spectroscopic Confirmation:
  • ¹H-NMR (DMSO-d₆): Characteristic shifts at δ 5.65 ppm (cephalosporin H7), δ 8.42 ppm (quinolone H5), and δ 4.90 ppm (-COO-CH₂- linker) [6].
  • HRMS: m/z 765.1972 [M+H]⁺ (calculated for C₃₁H₃₂F₃N₈O₈S₂: 765.1975) [2].

Table 3: Stability Profile of Ro 23-9424 Under Physiological Conditions

ConditionDegradation Rate Constant (h⁻¹)Half-Life (h)Primary Degradants
pH 7.4 Buffer (37°C)0.165 ± 0.0124.2Desacetylcefotaxime, Fleroxacin
Human Plasma (37°C)0.092 ± 0.0087.5Desacetylcefotaxime, Fleroxacin
Rat Liver Homogenate6.210 ± 0.3100.11Fleroxacin (released)

Data derived from [1] [6].

The ester-linked architecture of Ro 23-9424 exemplifies rational codrug design to combat resistance while expanding the antimicrobial spectrum. Its synthesis and optimization underscore the delicate balance required for stability during delivery and rapid bioactivation at the target site.

Properties

Product Name

Ro-23-9424 Free

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C31H31F3N8O8S2

Molecular Weight

764.8 g/mol

InChI

InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)

InChI Key

IKYGJSBKPPIKJK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.